6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7-5-15(6-8(2)16-7)11-4-10(12)13-9(3)14-11/h4,7-8H,5-6H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXGKRKNVSWLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine typically involves the reaction of 2,6-dimethylmorpholine with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or morpholine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and activity of the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with morpholine or dimethylmorpholine substituents are widely explored for their pharmacological and physicochemical properties. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Molecular Comparison
Key Comparisons
Substituent Effects on Bioactivity The 2,6-dimethylmorpholino group in the target compound may improve metabolic stability compared to unmodified morpholine derivatives (e.g., 2-Methyl-6-morpholinopyrimidin-4-amine) due to reduced susceptibility to oxidation . Compounds like 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines (e.g., 4-(4-morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine) exhibit broad-spectrum antimicrobial activity, attributed to the nitroaryl group’s electron-withdrawing effects .
Structural and Crystallographic Differences The title compound’s pyrimidine core is simpler than the thieno[2,3-d]pyrimidin-4-amine derivative (), which incorporates a sulfur atom and fused thiophene ring. This modification increases hydrophobicity and may alter binding to hydrophobic enzyme pockets . In 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine (), intramolecular N–H⋯N hydrogen bonding stabilizes the crystal structure. However, the target compound’s dimethylmorpholino group may disrupt similar interactions, affecting solubility .
Synthetic Accessibility The target compound’s synthesis likely involves nucleophilic substitution at the 6-position of 2-methylpyrimidin-4-amine, similar to methods used for 2-Methyl-6-morpholinopyrimidin-4-amine (CAS: 28732-85-6) . In contrast, 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines require Suzuki-Miyaura coupling to introduce aryl groups, increasing synthetic complexity .
Pharmacokinetic Considerations Morpholine-containing compounds like Sonidegib () demonstrate high bioavailability and tissue penetration due to their balanced lipophilicity. The 2,6-dimethylmorpholino group in the target compound may further optimize these properties by reducing polarity .
Table 2: Spectral and Pharmacological Data
Biological Activity
6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluations, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine core with a morpholino group that enhances its pharmacological properties. The synthesis typically involves the reaction of 2-methylpyrimidin-4-amine with 2,6-dimethylmorpholine, leading to derivatives that exhibit varied biological activities.
Antimicrobial Activity
Research has shown that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, studies have indicated that compounds similar to this compound demonstrate activity against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 8 µg/mL |
| 2 | K. pneumoniae | 16 µg/mL |
| 3 | Pseudomonas aeruginosa | 32 µg/mL |
This table illustrates the comparative potency of similar compounds in inhibiting bacterial growth.
Anticancer Properties
Additionally, studies have explored the anticancer potential of pyrimidine derivatives. For example, certain analogs have shown cytotoxic effects on cancer cell lines, suggesting that modifications to the morpholino and pyrimidine structures can enhance their efficacy against tumor cells .
The biological mechanisms through which these compounds exert their effects often involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some studies suggest that these compounds may inhibit DNA synthesis or interfere with metabolic pathways in target cells .
Case Study 1: Antibacterial Evaluation
A study conducted on a series of pyrimidine derivatives found that the presence of electron-withdrawing groups significantly enhanced antibacterial activity. The compound's structure was modified by introducing halogens at various positions on the phenyl ring, leading to improved potency against Vibrio cholerae and other pathogens .
Case Study 2: Anticancer Activity Assessment
In another investigation, derivatives were tested against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxicity compared to controls. For example, one derivative showed an IC50 value of 15 µM against breast cancer cells, highlighting the potential for further development as anticancer agents .
Q & A
Q. How can researchers leverage spectral databases to accelerate characterization of novel pyrimidine analogs?
- Methodology : Cross-reference experimental NMR/LCMS data with platforms like PubChem or Reaxys. Machine learning tools (e.g., NMRShiftDB) predict shifts for novel substituents, reducing manual assignment time .
Data Contradiction Analysis
Q. How should researchers address discrepancies in antimicrobial activity data between structurally similar pyrimidine derivatives?
Q. What strategies mitigate batch-to-batch variability in pyrimidine synthesis yields?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
